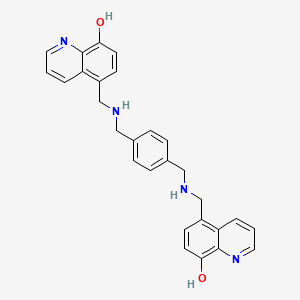
5,5'-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol): is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Phenylene Bridge: The phenylene bridge is introduced through a series of condensation reactions involving formaldehyde and amines.
Coupling Reactions: The final step involves coupling the quinoline moiety with the phenylene bridge using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the azanediyl groups, converting them into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA, inhibiting replication and transcription processes. In anticancer research, it targets enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-7-ol)
- 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-6-ol)
Uniqueness
The uniqueness of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) lies in its specific substitution pattern on the quinoline ring, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial.
Propriétés
Numéro CAS |
918907-58-1 |
|---|---|
Formule moléculaire |
C28H26N4O2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
5-[[[4-[[(8-hydroxyquinolin-5-yl)methylamino]methyl]phenyl]methylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H26N4O2/c33-25-11-9-21(23-3-1-13-31-27(23)25)17-29-15-19-5-7-20(8-6-19)16-30-18-22-10-12-26(34)28-24(22)4-2-14-32-28/h1-14,29-30,33-34H,15-18H2 |
Clé InChI |
KENDWMBZHXRDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)CNCC3=CC=C(C=C3)CNCC4=C5C=CC=NC5=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


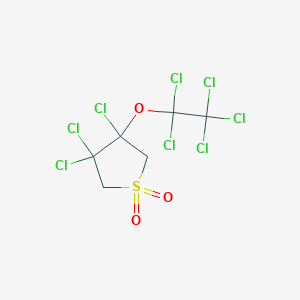
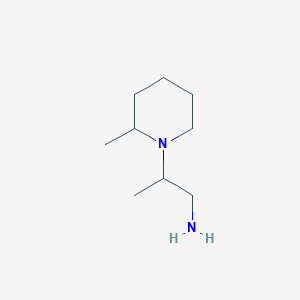
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)

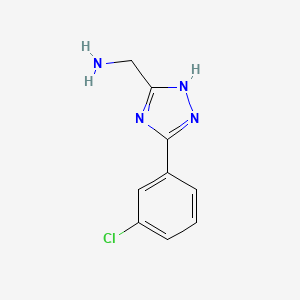
![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
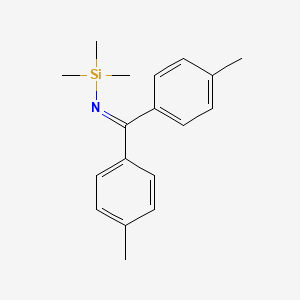


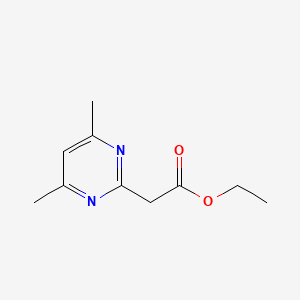
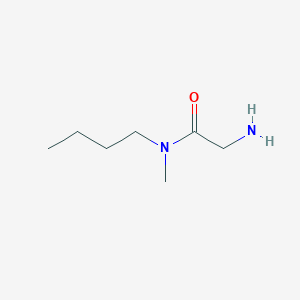
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
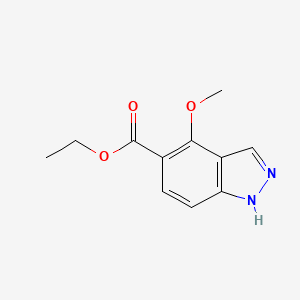
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
